Temafloxacin hydrochloride (TA-167 or A-62254) is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics. [] It is a racemate with a chiral center at the C3 of the 7-piperazin-1-yl group. [] This class of compounds is characterized by the presence of a 4-pyridone-3-carboxylic acid moiety within their structure. [] Temafloxacin hydrochloride has been investigated for its potent antibacterial activity against a broad range of gram-positive and gram-negative bacteria. [, ]
Temafloxacin hydrochloride is classified as a fluoroquinolone antibiotic, specifically a member of the 4-pyridone-3-carboxylic acid class. It is identified chemically as (±)-7-(3-methylpiperazin-1-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride. Initially approved for clinical use in the United States in 1992, it was later withdrawn due to serious adverse effects, including allergic reactions and hemolytic anemia that led to fatalities .
The synthesis of temafloxacin hydrochloride involves several key steps:
The molecular formula of temafloxacin hydrochloride is , with a molecular weight of approximately 417.38 g/mol. Its structure features:
Temafloxacin hydrochloride undergoes various chemical reactions typical of fluoroquinolones:
The bactericidal action of temafloxacin is primarily due to its interference with bacterial enzymes:
Temafloxacin hydrochloride exhibits several notable physical and chemical properties:
Temafloxacin hydrochloride has been studied for various applications:
Temafloxacin hydrochloride, marketed under the trade name Omniflox, was developed by Abbott Laboratories as a broad-spectrum fluoroquinolone antibiotic. It received approval from the U.S. Food and Drug Administration (FDA) in January 1992 for the treatment of lower respiratory tract infections, genitourinary infections (including prostatitis), and skin/soft tissue infections [6]. The compound represented a significant advancement in quinolone design due to its enhanced pharmacokinetic profile and expanded antibacterial spectrum compared to earlier generations [2] [6].
However, post-marketing surveillance revealed serious safety concerns. Within four months of launch, over 100 cases of severe adverse events were reported, including hemolytic anemia and severe hypoglycemia. These events culminated in three patient deaths directly attributed to the drug [6]. Consequently, Abbott voluntarily withdrew Temafloxacin from the U.S. market in June 1992—merely five months after approval [6]. The withdrawal was formalized through an FDA press release on June 5, 1992, which mandated a recall of all existing stock [6]. This episode remains a landmark case in pharmacovigilance, highlighting the critical importance of post-approval safety monitoring for new antimicrobial agents.
Regulatory authorities subsequently issued restrictions on systemic fluoroquinolone use, emphasizing that they should only be prescribed when alternative antibiotics are inappropriate [1]. Temafloxacin was never marketed in Europe, and its development history serves as a cautionary tale in antibiotic drug development, particularly regarding the balance between efficacy and safety profiling during clinical evaluation.
Temafloxacin hydrochloride (chemical name: 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride) belongs to the fluoroquinolone class of synthetic antibacterial agents. Its molecular formula is C₂₁H₁₈F₃N₃O₃·HCl, with a molar mass of 453.84 g/mol [6] [9].
Fluoroquinolones are systematically classified into generations based on their spectrum of activity and structural innovations:
Table 1: Generational Classification of Fluoroquinolones
Generation | Representatives | Key Characteristics |
---|---|---|
First | Nalidixic acid, Cinoxacin | Narrow spectrum; primarily Gram-negative activity |
Second | Ciprofloxacin, Ofloxacin, Temafloxacin | Expanded Gram-negative coverage; moderate Gram-positive activity |
Third | Levofloxacin, Sparfloxacin | Enhanced Gram-positive and atypical pathogen coverage |
Fourth | Moxifloxacin, Gemifloxacin | Broadest spectrum including anaerobes |
Temafloxacin is classified as a third-generation fluoroquinolone in some systems [7] [10], though its structural features align more closely with advanced second-generation agents. It features a trifluorinated aromatic nucleus—a distinguishing characteristic from mono- or difluorinated predecessors. Specifically, fluorine atoms are positioned at:
The C7 piperazinyl substitution (3-methylpiperazin-1-yl) contributes to improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while maintaining potency against Gram-negative pathogens [2] [6]. This structural modification also enhanced tissue penetration compared to earlier fluoroquinolones [5].
Table 2: Key Chemical and Pharmacokinetic Properties of Temafloxacin Hydrochloride
Property | Characteristic |
---|---|
Chemical structure | Trifluorinated quinolone with methylpiperazinyl group |
Bioavailability | >90% after oral administration |
Plasma half-life | 7-8 hours |
Primary excretion route | Renal (glomerular filtration) |
Tissue distribution | High penetration into respiratory tissues, prostate, bone |
CNS penetration | Limited |
Temafloxacin’s unique trifluorination pattern contributed to its potent antibacterial activity but may also have influenced its toxicological profile. The molecule exists as a racemate due to a chiral center at the C3 position of its piperazinyl group, though enantiomers show no significant difference in antibacterial activity [4] [10]. Its withdrawal underscores the complex interplay between structural optimization for efficacy and unanticipated safety consequences in antibiotic development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1